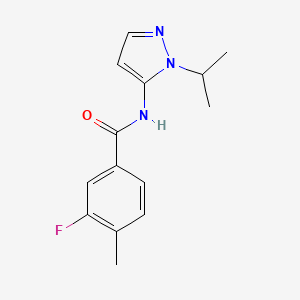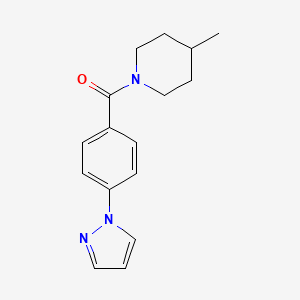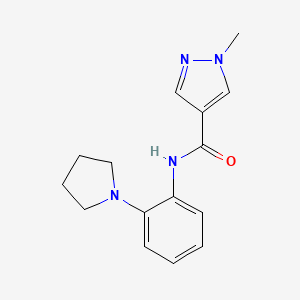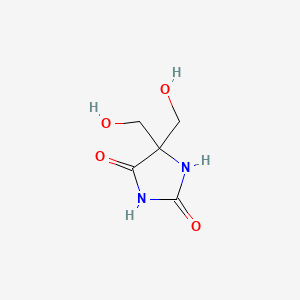![molecular formula C22H22N4 B7537062 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline, also known as INDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in various diseases. INDQ is a member of the quinoline family, which is known for its diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline involves the interaction with various cellular targets, including enzymes, receptors, and proteins. This compound exerts its pharmacological activities through the modulation of these targets, leading to the inhibition of various cellular processes.
In cancer cells, this compound inhibits DNA synthesis by binding to topoisomerase II, an essential enzyme involved in DNA replication. This compound also inhibits cell cycle progression by inducing cell cycle arrest at the G2/M phase.
In neurodegenerative disorders, this compound activates the Nrf2/ARE pathway by binding to Keap1, a negative regulator of Nrf2. This leads to the upregulation of antioxidant and anti-inflammatory genes, resulting in the protection of neurons from oxidative stress and inflammation.
In infectious diseases, this compound inhibits essential enzymes and proteins involved in the pathogen's survival, leading to the inhibition of growth and replication.
Biochemical and Physiological Effects
This compound exerts various biochemical and physiological effects, depending on the cellular target and the disease state. In cancer cells, this compound induces DNA damage and cell death, leading to the inhibition of tumor growth. In neurodegenerative disorders, this compound protects neurons from oxidative stress and inflammation, leading to the prevention of neuronal damage and death. In infectious diseases, this compound inhibits the growth and replication of the causative agents, leading to the prevention of disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline in lab experiments include its diverse pharmacological activities, high potency, and selectivity for specific cellular targets. This compound is also relatively easy to synthesize, making it accessible for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity for certain cellular targets. Careful optimization of the experimental conditions is necessary to minimize the potential side effects of this compound.
Zukünftige Richtungen
The future directions for 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline research include the development of more potent and selective analogs, the identification of new cellular targets, and the investigation of its potential applications in other diseases. The optimization of the synthesis method and the development of new synthetic routes are also necessary to improve the yield and purity of this compound. Additionally, the elucidation of the structure-activity relationship of this compound and its analogs will provide insights into the molecular basis of its pharmacological activities.
Synthesemethoden
The synthesis of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline involves the reaction of 4-(1H-indol-3-ylmethyl)piperazine with 2-chloroquinoline in the presence of a base. The reaction proceeds through the formation of a quinoline intermediate, which is then converted into this compound through a series of steps. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline has been extensively studied for its potential applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anti-cancer activity through the inhibition of DNA synthesis and cell cycle progression.
In neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, this compound has been shown to protect neurons from oxidative stress and inflammation. This compound exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
In infectious diseases, such as malaria and tuberculosis, this compound has been shown to inhibit the growth of the causative agents. This compound exerts its anti-infective activity through the inhibition of essential enzymes and proteins involved in the pathogen's survival.
Eigenschaften
IUPAC Name |
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-3-7-20-17(5-1)9-10-22(24-20)26-13-11-25(12-14-26)16-18-15-23-21-8-4-2-6-19(18)21/h1-10,15,23H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBVHYBVEROAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)

![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)

![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)

![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)